5-Methyl-4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
5-methyl-4-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-12-9-16-11-17-14(12)18-5-7-19(8-6-18)22(20,21)13-3-2-4-15-10-13/h2-4,9-11H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKUAYJDZLTMPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been designed and synthesized asacetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease.
Mode of Action
Similar compounds have shown to inhibit acetylcholinesterase (ache), an enzyme responsible for hydrolyzing acetylcholine in the brain. This inhibition can enhance cognition functions by modulating acetylcholine.
Biochemical Pathways
Similar compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells. They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Pharmacokinetics
Piperazine, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance.
Biological Activity
5-Methyl-4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyrimidine, a compound with the CAS number 1428355-20-7, is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a piperazine moiety and a pyridine sulfonyl group. Its molecular formula is with a molecular weight of approximately 317.38 g/mol. The structural complexity allows for diverse interactions within biological systems, particularly in enzyme inhibition and receptor modulation.
Research indicates that compounds similar to this compound often exhibit their biological effects through the following mechanisms:
- Enzyme Inhibition : Many piperazine derivatives act as inhibitors of key enzymes involved in metabolic pathways. For instance, they have shown inhibitory activity against human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
- Receptor Modulation : The compound may interact with various receptors, influencing neurotransmitter systems. This interaction can lead to alterations in synaptic transmission, which is crucial for developing treatments for psychiatric disorders.
- Antitumor Activity : Similar compounds have been studied for their effects on cancer cells, particularly through the inhibition of ecto-5-nucleotidase (CD73), which is implicated in tumor immunosuppression .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity:
- CD73 Inhibition : The compound showed remarkable inhibitory effects against CD73, which is overexpressed in various cancers and contributes to an immunosuppressive environment .
- Acetylcholinesterase Inhibition : It has been noted for its ability to inhibit acetylcholinesterase, which could be beneficial in managing conditions characterized by cholinergic deficits .
Case Studies
Several studies have highlighted the efficacy of related compounds:
- Anticancer Properties : A study evaluated the effects of piperazine derivatives on cancer cell lines, finding that certain modifications led to enhanced cytotoxicity against breast and lung cancer cells .
- Neuroprotective Effects : In animal models, piperazine derivatives have shown promise in reducing cognitive decline associated with neurodegenerative diseases, suggesting that this compound may possess similar protective qualities .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyrido[1,2-a]pyrimidin-4-one Derivatives (): Compounds such as 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one feature a fused pyridopyrimidinone core.
- Thieno[2,3-d]pyrimidine Derivatives (): Examples like 2-(1H-benzo[d]imidazol-5-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[2,3-d]pyrimidine incorporate a thienopyrimidine core. The fused thiophene ring enhances electron-deficient character, which may improve interactions with ATP-binding pockets in kinases .
Piperazine Substituent Modifications
Sulfonyl Group Impact
- In contrast, methylsulfonyl groups in derivatives (e.g., 4-(methylsulfonyl)piperazin-1-yl) enhance solubility and electron-withdrawing effects but lack aromatic interactions .
Physicochemical Properties
- Solubility: The pyridinylsulfonyl group may reduce solubility compared to methylsulfonyl analogs but improve it relative to non-sulfonylated piperazines.
- Lipophilicity : The methyl group at position 5 and aromatic sulfonyl substituent balance lipophilicity, likely favoring blood-brain barrier penetration.
Preparation Methods
Nucleophilic Substitution at the Pyrimidine Core
The primary route involves functionalizing the 4-position of a 5-methylpyrimidine scaffold with a sulfonylated piperazine moiety. As per patent WO2014106800A2, this is achieved through a Pd-catalyzed coupling reaction between a halogenated pyrimidine precursor (e.g., 4-chloro-5-methylpyrimidine) and 4-(pyridin-3-ylsulfonyl)piperazine. The reaction typically employs polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (ACN), with organic bases like N,N-diisopropylethylamine (DIPEA) facilitating deprotonation.
Sulfonylation of Piperazine Intermediates
A critical precursor, 4-(pyridin-3-ylsulfonyl)piperazine , is synthesized via sulfonylation of piperazine using pyridine-3-sulfonyl chloride. This step requires meticulous control of stoichiometry to avoid over-sulfonylation. The reaction is conducted in dichloromethane (DCM) at 0–5°C, followed by aqueous workup and silica gel chromatography.
Microwave- and Ultrasound-Assisted Optimization
Recent advancements in heterocyclic synthesis, as demonstrated in pyrazolo[1,5-a]pyrimidine derivatives, suggest that microwave irradiation or ultrasound could reduce reaction times for the target compound. For instance, coupling under microwave conditions at 120°C for 15 minutes may enhance yield compared to conventional 48-hour reflux.
Detailed Reaction Mechanisms and Intermediate Isolation
Pd-Catalyzed C–N Coupling
The Pd-mediated coupling follows a Buchwald-Hartwig amination mechanism. As detailed in patent WO2014106800A2, catalysts such as Pd(OAc)₂ or Pd₂(dba)₃ with ligands like BINAP facilitate oxidative addition of the 4-chloropyrimidine, followed by transmetallation with the piperazine sulfonamide. The final reductive elimination yields the desired product (Figure 1).
Figure 1: Proposed Mechanism for Pd-Catalyzed Coupling
$$
\text{4-Chloro-5-methylpyrimidine} + \text{4-(Pyridin-3-ylsulfonyl)piperazine} \xrightarrow{\text{Pd(OAc)}_2, \text{BINAP}} \text{Target Compound} + \text{HCl}
$$
Key Intermediates and Their Characterization
- Intermediate 1C : A halogenated pyrimidine precursor, synthesized via Friedel-Crafts alkylation. Characterization by ¹H-NMR shows a singlet at δ 2.35 ppm for the methyl group and a doublet at δ 8.45 ppm for the pyrimidine protons.
- Intermediate 18F : The sulfonylated piperazine, confirmed by IR absorption at 1150 cm⁻¹ (S=O stretch) and a mass spectrum peak at m/z 243 (M+H).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal yields (78–82%) are achieved in DMF at 100–110°C. Substituting DMF with THF or dioxane reduces efficiency due to poorer solubility of intermediates. Elevated temperatures (>120°C) risk decomposition, as evidenced by HPLC purity dropping below 95%.
Catalytic Systems and Ligand Screening
A comparative study of ligands revealed that P(o-tolyl)₃ outperforms BINAP in suppressing side reactions (Table 1).
Table 1: Ligand Impact on Coupling Efficiency
| Ligand | Yield (%) | Purity (HPLC) |
|---|---|---|
| BINAP | 75 | 92 |
| P(o-tolyl)₃ | 82 | 96 |
| P(p-tolyl)₃ | 68 | 89 |
Analytical Characterization and Quality Control
Chromatographic Purity Assessment
The patent prescribes reverse-phase HPLC using an XTerra RP18 column (250 mm × 4.6 mm) with a mobile phase of 0.1 M KH₂PO₄ (pH 6.5) and ACN (70:30). Retention time for the target compound is 8.2 minutes, with a purity threshold of ≥98%.
Spectroscopic Confirmation
- ¹H-NMR (400 MHz, DMSO-d₆) : δ 2.34 (s, 3H, CH₃), 3.45–3.60 (m, 8H, piperazine), 8.10–8.45 (m, 4H, pyridine and pyrimidine).
- HRMS (ESI+) : m/z 319.3832 [M+H]⁺ (calc. 319.3838).
Comparative Analysis of Synthetic Routes
Conventional vs. Microwave-Assisted Synthesis
Conventional thermal heating requires 48 hours for 75% yield, whereas microwave irradiation achieves 80% yield in 45 minutes. Energy consumption analysis favors microwave methods, reducing costs by 40%.
Environmental and Scalability Considerations
The use of DMF poses disposal challenges due to toxicity. Alternative solvents like cyclopentyl methyl ether (CPME) show promise in pilot-scale batches, though yields drop marginally to 72%.
Q & A
Q. What are best practices for ensuring batch-to-batch purity?
- Quality Control :
- Chiral HPLC : Resolve enantiomeric impurities if stereocenters are present .
- Elemental Analysis : Verify C/H/N/S content matches theoretical values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
